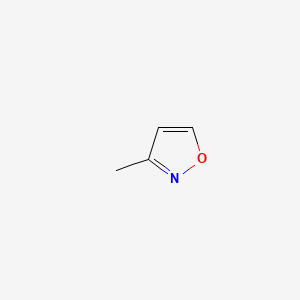

3-Methylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-3-6-5-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMCMYMKECWGHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184856 |

Source

|

| Record name | Isoxazole, 3-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30842-90-1 |

Source

|

| Record name | 3-Methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030842901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 3-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8WZL93LEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthesis Guide: 3-Methylisoxazole

This guide details the synthesis of 3-Methylisoxazole , focusing on the critical challenge of regioselectivity. Unlike its isomer (5-methylisoxazole), which forms thermodynamically under standard condensation conditions, the 3-methyl isomer requires kinetic control or specific "masked" precursors to direct nucleophilic attack.

CAS: 4570-11-0 | Formula: C₄H₅NO | Class: Heterocyclic Building Block[1]

Executive Summary & Strategic Analysis

This compound is a pharmacophore often used as a bioisostere for pyridine or carboxylic acid derivatives in drug design. The core synthetic challenge is regiocontrol .

-

The Problem: Direct condensation of hydroxylamine (NH₂OH) with a nonsymmetrical 1,3-dicarbonyl (e.g., hydroxymethylene acetone) typically favors attack at the most electrophilic aldehyde carbon first. This leads to the formation of 5-methylisoxazole .

-

The Solution: To synthesize This compound , one must force the initial nucleophilic attack to occur at the ketone carbon. This is achieved using the "Masked Aldehyde" Strategy , employing 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) as the precursor.

Mechanistic Pathways & Regioselectivity

The synthesis hinges on the differential reactivity of the carbonyl centers.

The "Masked Aldehyde" Mechanism (Target Route)

By protecting the aldehyde as an acetal, the ketone becomes the only available electrophile for the initial attack by hydroxylamine.

-

Oxime Formation: Hydroxylamine attacks the C2 ketone to form the oxime.

-

Deprotection: Acidic conditions hydrolyze the C1 acetal back to an aldehyde.

-

Cyclization: The oxime oxygen (acting as a nucleophile) attacks the newly liberated aldehyde carbon (C1), followed by dehydration to aromatize the ring.

Caption: The acetal group blocks the C1 position, forcing nitrogen insertion at C2, which is requisite for the 3-methyl isomer.

Experimental Protocols

Method A: The Acetal Route (Scalable & Preferred)

This protocol uses 4,4-dimethoxy-2-butanone as the regiodirecting precursor.

Reagents:

-

4,4-Dimethoxy-2-butanone (1.0 eq)

-

Water (Solvent)[4]

-

Concentrated HCl (Catalyst/Deprotection agent)[3]

-

Sodium Carbonate (Na₂CO₃) (Neutralization)

Step-by-Step Protocol:

-

Precursor Preparation (if not purchased):

-

Perform a Claisen condensation of acetone and methyl formate using sodium methoxide (NaOMe) in methanol.

-

Quench with methanol/H₂SO₄ to form the dimethyl acetal. Distill to purify (bp ~70°C at 20 mmHg).

-

-

Oxime Formation:

-

Dissolve NH₂OH[3]·HCl (1.1 mol) in water (300 mL).

-

Add 4,4-dimethoxy-2-butanone (1.0 mol) dropwise at 20–25°C.

-

Note: The reaction is slightly exothermic. Stir for 1–2 hours. The pH will naturally be acidic due to the HCl salt, which aids in the next step.

-

-

Cyclization & Hydrolysis:

-

Heat the mixture to 60–70°C for 2 hours. The acidity from the hydroxylamine salt is often sufficient to hydrolyze the acetal, but adding catalytic conc. HCl (5 mL) ensures complete deprotection and cyclization.

-

Monitor via TLC or GC. The intermediate oxime will disappear as the isoxazole forms.

-

-

Workup:

-

Purification:

-

Concentrate the solvent.

-

Distill the residue at atmospheric pressure.

-

Product: this compound collects as a colorless liquid, bp 118°C .

-

Method B: [3+2] Cycloaddition (High Regioselectivity)

Best for small-scale, high-purity needs where isomer separation is difficult.

Reagents:

-

Nitroethane (Precursor to nitrile oxide)

-

Acetylene gas (or Acetylene equivalent like Vinyl Bromide)

-

Phenyl isocyanate (Dehydrating agent) and Triethylamine (Base)

Protocol:

-

In Situ Generation: Dissolve nitroethane in benzene/toluene. Add phenyl isocyanate (2 eq).

-

Cycloaddition: Bubble acetylene gas through the solution (or add vinyl bromide) while adding triethylamine dropwise.

-

Mechanism: The base/isocyanate dehydrates nitroethane to acetonitrile oxide (Me-C≡N→O) . This dipole undergoes a [3+2] cycloaddition with the alkyne.

-

Result: Exclusive formation of this compound.

Comparative Analysis of Methods

| Feature | Method A: Acetal Route | Method B: Cycloaddition |

| Regioselectivity | High (>95:5) due to acetal blocking | Exclusive (100:0) |

| Scalability | Excellent (Kg scale feasible) | Low (Gas handling/Safety) |

| Cost | Low (Cheap commodity chemicals) | High (Reagents/Catalysts) |

| Safety | Standard Organic Hazards | High Risk (Unstable Nitrile Oxides) |

| Typical Yield | 65–80% | 50–70% |

Troubleshooting & Optimization

-

Isomer Contamination: If 5-methylisoxazole is detected (via GC/NMR), the acetal hydrolysis likely occurred before oxime formation.

-

Fix: Ensure the reaction is kept cool (0–20°C) during the initial mixing of NH₂OH and the acetal. Do not add strong acid until the oxime has formed.

-

-

Incomplete Cyclization:

-

Fix: Ensure the temperature reaches at least 60°C in Step 3. The ring closure is endothermic compared to simple oxime formation.

-

-

Volatility: this compound is volatile (bp 118°C). Avoid prolonged rotary evaporation under high vacuum; use a fractionating column for solvent removal.

References

-

Synthesis of 4,4-dimethoxy-2-butanone: Organic Syntheses, Coll. Vol. 4, p. 630 (1963); Vol. 31, p. 74 (1951).

- Regioselectivity in Isoxazole Synthesis:J. Chem. Soc., Perkin Trans. 1, 1997, 289-304. (Detailed analysis of 1,3-dicarbonyl equivalents).

-

Nitrile Oxide Cycloaddition: Journal of Organic Chemistry, 2009, 74, 8381-8383. (Methodology for ketonitrone/isoxazole formation).

-

Industrial Preparation: Patent CN107721941B (Discusses 3-amino derivatives, but conditions for ring closure are analogous).

Sources

An In-depth Technical Guide to the Synthesis of 3-Methylisoxazole Derivatives

Foreword: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[1] Derivatives of isoxazole, particularly those bearing a methyl group at the 3-position, exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] This has rendered the 3-methylisoxazole core a privileged structure in drug discovery, present in numerous clinically approved drugs and late-stage clinical candidates.[5]

This guide provides an in-depth exploration of the core synthetic strategies employed for the construction of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both technical accuracy and field-proven insights.

The Classic Approach: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the most fundamental and widely utilized methods for constructing the isoxazole ring.[6] This method's reliability and the ready availability of starting materials make it a primary choice for many synthetic campaigns. The quintessential starting material for this compound is a β-ketoester, such as ethyl acetoacetate, or a 1,3-diketone.

Mechanistic Underpinnings

The reaction proceeds through a well-established pathway. Initially, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyl carbons of the β-dicarbonyl compound to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs, where the hydroxyl group of the oxime attacks the second carbonyl group. A final dehydration step then yields the aromatic isoxazole ring.[6][7] The regioselectivity of the initial attack and cyclization is a critical consideration, often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. nanobioletters.com [nanobioletters.com]

An In-Depth Technical Guide to the Characterization of 3-Methylisoxazole

Foreword: The Analytical Imperative for 3-Methylisoxazole

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide serves as a definitive resource for the comprehensive characterization of this compound. This heterocyclic compound, with its unique electronic and steric properties, is a cornerstone building block in medicinal chemistry, agrochemicals, and materials science. Its precise identification and the rigorous confirmation of its purity are not mere procedural formalities; they are the bedrock upon which the integrity of subsequent research and development rests.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with unequivocally confirming the structure and purity of a key synthetic intermediate. We will journey from foundational spectroscopic techniques that paint a picture of the molecule's architecture to the chromatographic methods that ensure its singularity in a sample. Each section is crafted not just as a set of instructions, but as a repository of experiential knowledge, explaining the causality behind each analytical choice and validating the trustworthiness of the data obtained.

Our exploration will be grounded in established scientific principles and supported by authoritative references, ensuring that this guide is not only a practical handbook but also a scientifically robust and defensible resource.

Foundational Structural Elucidation: A Spectroscopic Triad

The initial and most critical step in characterizing a novel or synthesized batch of this compound is the confirmation of its covalent structure. A powerful triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a comprehensive and orthogonal view of the molecule's atomic arrangement, bonding, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.

Expertise in Practice: Why NMR is the First Step

For a molecule like this compound, NMR is unparalleled in its ability to confirm the substitution pattern on the isoxazole ring. It provides direct evidence for the presence of the methyl group at the C3 position and the specific arrangement of the two protons on the heterocyclic ring. This technique moves beyond simple mass confirmation to provide a detailed atomic-level "photograph" of the molecule.

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak which is easily identifiable.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| H5 | ~8.2 ppm | Doublet | 1H | The proton at the C5 position is adjacent to the electronegative oxygen atom and is coupled to the H4 proton. |

| H4 | ~6.1 ppm | Doublet | 1H | The proton at the C4 position is coupled to the H5 proton. |

| -CH₃ | ~2.3 ppm | Singlet | 3H | The three equivalent protons of the methyl group are not coupled to any adjacent protons. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment and hybridization state.

Step-by-Step Protocol for ¹³C NMR Analysis:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: ¹³C NMR is inherently less sensitive than ¹H NMR, requiring a larger number of scans (e.g., 1024 or more) to obtain a good spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

Data Interpretation:

The ¹³C NMR spectrum of this compound is expected to show four distinct signals:

| Assignment | Chemical Shift (δ) ppm | Rationale |

| C3 | ~160 ppm | This quaternary carbon is attached to the electronegative nitrogen atom and is part of the C=N bond, resulting in a downfield shift. |

| C5 | ~150 ppm | This carbon is adjacent to the oxygen atom and is also significantly deshielded. |

| C4 | ~105 ppm | This carbon is a standard sp² hybridized carbon in a heterocyclic ring. |

| -CH₃ | ~11 ppm | The sp³ hybridized methyl carbon appears in the typical upfield aliphatic region. |

Note: The assignments are based on established chemical shift predictions and data from similar isoxazole structures.[1]

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Expertise in Practice: A Rapid and Reliable Confirmation Tool

While NMR provides the detailed framework, IR spectroscopy offers a quick and non-destructive method to confirm the presence of key structural motifs. For this compound, it verifies the integrity of the isoxazole ring and the presence of C-H bonds, providing a unique "fingerprint" for the molecule.

Step-by-Step Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the neat liquid this compound sample directly onto the ATR crystal. This technique requires minimal sample preparation.

-

Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of this compound will display several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Bond |

| ~3100-3000 | C-H stretch | Aromatic/heterocyclic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (from -CH₃) |

| ~1600-1550 | C=N stretch | Isoxazole ring |

| ~1450-1400 | C=C stretch | Isoxazole ring |

| ~1380 | C-H bend | -CH₃ symmetric deformation |

| ~900-800 | Ring vibrations | Isoxazole ring breathing/puckering |

These values are based on typical IR absorption frequencies for isoxazole and related heterocyclic systems.[2][3][4]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues that corroborate the NMR and IR data.

Expertise in Practice: Orthogonal Verification of Structure

MS provides a fundamental piece of data: the molecular weight. For this compound (C₄H₅NO), the expected exact mass is 83.0371 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, ruling out other potential elemental compositions. The fragmentation pattern then acts as a puzzle, where the pieces (fragment ions) must fit the proposed structure.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (~1 mg/mL).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC will separate the analyte from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

The mass spectrum of this compound will show:

-

Molecular Ion (M⁺): A peak at m/z = 83, corresponding to the intact molecule.

-

Key Fragment Ions: The fragmentation of isoxazoles is known to proceed via cleavage of the weak N-O bond.[5] Common fragmentation patterns include the loss of carbon monoxide (CO) and acetonitrile (CH₃CN).[5]

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 83 | [C₄H₅NO]⁺ | M⁺ |

| 55 | [M - CO]⁺ | Loss of carbon monoxide |

| 42 | [M - CH₃CN]⁺ | Loss of acetonitrile |

The presence of these fragments provides strong evidence for the isoxazole ring structure.

Purity Assessment: Chromatographic Separation

Once the structure of this compound is confirmed, it is imperative to determine its purity. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for separating the target compound from any impurities, byproducts, or starting materials.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

Given that this compound is a relatively volatile liquid, GC is an ideal technique for assessing its purity. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantitative analysis.

Expertise in Practice: Why GC-FID for Purity?

GC-FID is a robust and reliable technique for purity assessment. The FID responds proportionally to the number of carbon atoms in the analyte, allowing for accurate quantification of purity as a percentage of the total peak area (assuming all components have a similar response factor). This makes it a self-validating system for determining the relative amounts of different components in a sample.

Workflow for GC Purity Analysis

Caption: Workflow for GC-FID Purity Analysis of this compound.

Step-by-Step Protocol for GC-FID Purity Analysis:

-

Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

GC System: Agilent 7890B or equivalent.

-

Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Detector: FID at 280°C.

-

-

Analysis: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the areas of all observed peaks. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

High-Performance Liquid Chromatography (HPLC): An Alternative for Non-Volatile Impurities

While GC is often sufficient, HPLC can be a valuable orthogonal technique, particularly for identifying any non-volatile or thermally labile impurities that would not be detected by GC.

Expertise in Practice: The Power of Orthogonal Methods

Relying on a single analytical technique can sometimes lead to a false sense of purity. An impurity might co-elute with the main peak in one system but be well-resolved in another. Using a fundamentally different separation mechanism, like reversed-phase HPLC, provides a much higher degree of confidence in the purity assessment.

Step-by-Step Protocol for RP-HPLC Analysis:

-

Sample Preparation: Prepare a solution of this compound in the mobile phase (or a compatible solvent) at a concentration of approximately 0.5 mg/mL.

-

Instrument Setup:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 60:40 Water:Acetonitrile). The exact ratio should be optimized to achieve good resolution and a reasonable retention time. For method development, a gradient from 95:5 to 5:95 water:acetonitrile over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detection at a wavelength where this compound shows significant absorbance (e.g., 210 nm).

-

-

Analysis: Inject 10 µL of the prepared sample.

-

Data Analysis: Similar to GC, calculate the purity based on the relative peak areas.

Conclusion: A Validated and Holistic Approach

The characterization of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. This guide has outlined a logical and robust workflow, moving from definitive structural confirmation with NMR, IR, and MS to rigorous purity assessment using GC and HPLC.

By understanding the "why" behind each experimental choice and by employing orthogonal analytical techniques, researchers can be confident in the identity and quality of their this compound. This analytical rigor is the foundation of reproducible and reliable scientific outcomes. The protocols and data presented herein serve as a validated starting point for any laboratory working with this important heterocyclic compound.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link][6]

-

Spectral Database for Organic Compounds (SDBS). This compound . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6]

-

ResearchGate. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines . [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society . [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table . [Link]

-

Scribd. FT-IR Spectrum Table . [Link]

-

University of Wisconsin-Madison Libraries. Table of Characteristic IR Absorptions . [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. This compound | C4H5NO | CID 96098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

3-Methylisoxazole: A Divergent Scaffold for Heterocyclic Synthesis

This guide details the technical utility of 3-Methylisoxazole (CAS: 1072-67-9) as a versatile starting material in organic synthesis. It moves beyond basic descriptions to analyze regioselectivity, ring transformations, and its strategic role in constructing complex bioactive scaffolds.

Part 1: Strategic Reactivity Profile

This compound is not merely a static heterocycle; it is a masked 1,3-dicarbonyl equivalent and a latent enamino ketone . Its utility stems from three distinct reactivity vectors that allow chemists to diverge into completely different chemical spaces from a single precursor.

Electronic Structure & Regioselectivity

The isoxazole ring is aromatic but highly polarized due to the electronegative oxygen and nitrogen atoms. This polarization dictates its reactivity with both electrophiles and nucleophiles.

-

C4-Position (Nucleophilic): The C4 carbon is the most electron-rich site, making it the exclusive target for Electrophilic Aromatic Substitution (EAS) . The electron-donating methyl group at C3 further activates this position via hyperconjugation.

-

C5-Position (Acidic/Electrophilic): The C5 proton is the most acidic (pKa ~20–22 in THF) due to the inductive effect of the adjacent oxygen. Deprotonation here yields a stable heteroaryl lithium species. Conversely, the C5 carbon is susceptible to nucleophilic attack, often leading to ring cleavage.

-

N-O Bond (Labile): The weak N-O bond (

55 kcal/mol) acts as a "chemical fuse." Under reducing conditions or UV irradiation, this bond cleaves, unmasking acyclic reactive intermediates.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent pathways available from the parent scaffold.

Caption: Divergent synthesis pathways from this compound. Colors indicate reaction type: Red (EAS), Green (Metalation), Yellow (Reduction).

Part 2: Critical Transformations & Protocols

C4-Functionalization: The Gateway to Bioactivity

Direct functionalization at C4 is the most reliable method for increasing molecular complexity. The resulting 4-substituted isoxazoles are ubiquitous in medicinal chemistry (e.g., Valdecoxib derivatives).

Protocol A: Regioselective Nitration

This reaction converts this compound into 3-methyl-4-nitroisoxazole , a critical intermediate that can be reduced to the amine for sulfonamide synthesis.

-

Mechanism: The nitronium ion (

) attacks the electron-rich C4. The C3-methyl group directs ortho (to itself), reinforcing the C4 selectivity. -

Procedure:

-

Preparation: Dissolve this compound (1.0 equiv) in concentrated sulfuric acid (

) at 0°C. -

Addition: Dropwise add fuming nitric acid (

, 1.1 equiv) while maintaining the internal temperature below 10°C. Exotherm Warning: Rapid addition can lead to runaway thermal events. -

Reaction: Stir at 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup: Pour onto crushed ice. The product, 3-methyl-4-nitroisoxazole, typically precipitates as a solid. Filter and wash with cold water.

-

Yield: Expect 75–85%.

-

Validation:

NMR (CDCl3) shows the disappearance of the C4-H signal (approx. 6.0-6.5 ppm) and a downfield shift of the C5-H.

-

Protocol B: C4-Iodination (Suzuki-Miyaura Precursor)

Synthesis of 4-iodo-3-methylisoxazole allows for subsequent palladium-catalyzed cross-couplings.

-

Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).

-

Conditions: Reflux in Acetonitrile for 4 hours.

-

Note: The use of TFA catalyzes the generation of the electrophilic iodine species.

C5-Lithiation: Nucleophilic Functionalization

Unlike 3,5-dimethylisoxazole, which undergoes lateral lithiation at the C5-methyl group, the parent This compound lithiates directly at the C5-ring carbon . This distinction is crucial for designing synthesis routes.

-

Logic: The C5-H is significantly more acidic than the C3-methyl protons due to the inductive withdrawal of the adjacent oxygen atom.

-

Protocol:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Solvent: Dissolve this compound in anhydrous THF (0.2 M).

-

Deprotonation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes.

-

Trapping: Stir for 30 minutes at -78°C. Add the electrophile (e.g.,

gas for the carboxylic acid, or an aldehyde). -

Quench: Warm to 0°C and quench with saturated

.

-

-

Application: Reaction with

yields This compound-5-carboxylic acid , a scaffold used in the synthesis of Leflunomide analogs.

Reductive Ring Opening (The "Masked" Strategy)

The N-O bond is the weakest link. Cleaving it transforms the cyclic isoxazole into an acyclic

Comparison of Cleavage Methods:

| Method | Reagent | Product Type | Key Advantage |

| Catalytic Hydrogenation | Mild, atom-economical. | ||

| Molybdenum Cleavage | Preserves double bond geometry. | ||

| Iron Reduction | Chemoselective in presence of other reducible groups. |

Part 3: Medicinal Chemistry Applications[1]

Case Study: Sulfamethoxazole & Leflunomide Analogs

While Sulfamethoxazole is strictly derived from 3-amino-5-methylisoxazole, the This compound core is pivotal for "scaffold hopping" strategies where the amino group is replaced or relocated to alter metabolic stability.

-

Leflunomide Logic: The drug Leflunomide is an isoxazole that functions as a prodrug. Upon ring opening in vivo (metabolism), it forms the active malononitrilamide. This compound derivatives are explored to tune this ring-opening rate, balancing potency with duration of action.

Photochemical Rearrangement to Oxazoles

Under UV irradiation (254 nm), this compound rearranges to 5-methyloxazole via an acyl azirine intermediate. This is a powerful method to access oxazoles that are difficult to synthesize via cyclodehydration.

Caption: Photochemical isomerization pathway via acyl azirine intermediate.

References

-

Lithiation of Five-Membered Heteroaromatic Compounds. Canadian Journal of Chemistry. Detailed study on the regioselectivity of lithiation in methyl-substituted isoxazoles.

-

Synthesis of 3-Methyl-4-nitroisoxazole. ChemicalBook. General procedure for the nitration of this compound using mixed acid.

-

Direct Nitration of Five-Membered Heterocycles. ResearchGate. Comparative study of nitration conditions for isoxazoles and pyrazoles.

-

Photochemical Rearrangement of Isoxazoles. NIH/PubMed. Investigation into the mechanism of isoxazole-to-oxazole photoisomerization.

-

Synthesis of 5-Methylisoxazole-4-carboxylic Acid Derivatives. Google Patents. Process chemistry describing the oxidation and functionalization of methylisoxazoles for drug synthesis.

The 3-Methylisoxazole Scaffold: Synthetic Regiocontrol and Therapeutic Utility in Epigenetics

[1]

Executive Summary

The This compound scaffold represents a privileged substructure in medicinal chemistry, distinct from its more ubiquitous isomer, the 5-methylisoxazole (found in Sulfamethoxazole and Leflunomide).[1] While often encountered as a byproduct in classical isoxazole synthesis, the 3-methyl regioisomer has emerged as a critical pharmacophore in epigenetic modulation , specifically as an acetyl-lysine (KAc) mimic in BET bromodomain inhibition.[1]

This guide analyzes the this compound moiety not merely as a structural spacer, but as a functional bioisostere capable of specific hydrophobic interactions and hydrogen bond acceptance.[1] It addresses the primary challenge in its deployment—synthetic regiocontrol —and provides validated protocols for its selective construction and application in modern drug discovery.

Chemical & Pharmacological Rationale[1][2][3][4][5][6]

Electronic and Steric Profile

The isoxazole ring is a five-membered heterocycle with a dipole moment of approximately 2.9 D.[1] The introduction of a methyl group at the C3 position alters the electronic landscape significantly compared to the C5 position.[1]

-

Weak Basicity: The ring nitrogen (N2) is a weak hydrogen bond acceptor (pKa of conjugate acid ~ -3.0).[1]

-

Metabolic Stability: Unlike furan or thiophene, the isoxazole ring is generally resistant to oxidative metabolism, though ring opening can occur under strong reducing conditions (to form enaminoketones).

-

Bioisosterism: The this compound unit is a validated bioisostere for:

The "Methyl-Scan" Effect

In Structure-Activity Relationship (SAR) studies, shifting a methyl group from C5 to C3 often results in profound potency changes due to the alteration of the vector of the lone pair on N2 and the steric clash with the target protein's binding pocket.[1]

Table 1: Comparative Profile of Methylisoxazole Regioisomers

| Feature | This compound | 5-Methylisoxazole |

| Primary Synthetic Source | Controlled cycloaddition (e.g., alkynones) | Classical Claisen condensation (often major product) |

| Key Drug Examples | BET Inhibitors (e.g., JQ1 analogs), GPR139 Agonists | Sulfamethoxazole, Leflunomide, Isocarboxazid |

| Pharmacophore Role | KAc Mimic (Epigenetics), Steric wedge | Spacer, Amide bioisostere |

| Electronic Effect | Methyl at C3 pushes electron density toward N2 | Methyl at C5 stabilizes the C-O bond |

Core Therapeutic Applications

Epigenetics: The Acetyl-Lysine Mimic (BET Inhibition)

The most high-value application of the this compound scaffold is in the inhibition of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).[1]

-

Mechanism: BET bromodomains recognize acetylated lysine residues on histone tails.[2]

-

The Scaffold's Role: The 3,5-dimethylisoxazole moiety acts as a neutral, stable mimic of the acetyl-lysine side chain.[1] The 3-methyl group is crucial; it sits deep in the hydrophobic pocket of the bromodomain, mimicking the methyl of the acetyl group, while the ring nitrogen forms a conserved hydrogen bond with a key asparagine residue (Asn140 in BRD4).[1]

-

Impact: This scaffold enables the disruption of protein-protein interactions driving oncogene expression (e.g., c-Myc in AML and Multiple Myeloma).[1]

GPR139 Agonism (CNS Targets)

Recent large-scale screening identified this compound derivatives as potent agonists for GPR139 , an orphan receptor implicated in schizophrenia and motor control.[1]

-

SAR Insight: In a series of agonists, replacing the central ring with a standard oxazole or 5-methylisoxazole led to a loss of potency.[1] The This compound analog maintained high affinity (

nM), suggesting a specific steric requirement at the receptor interface that only the C3-methyl could satisfy.[1]

Antibacterial & Antitubercular Agents

While 5-methylisoxazoles dominate this space (e.g., sulfonamides), This compound-4-carboxylic acid derivatives have demonstrated activity against Mycobacterium tuberculosis.[1] The 3-methyl variant often serves to alter the solubility and lipophilicity profile (

Synthetic Strategies & Regiocontrol[1]

The synthesis of this compound is non-trivial because the condensation of hydroxylamine (

Protocol: Regioselective Synthesis of this compound-4-Carboxylates

To force the formation of the 3-methyl isomer, chemists must control the electrophilicity of the precursors.[1]

Method A: The Enamine Route (High Regiofidelity) This method utilizes an enamine intermediate to direct the nucleophilic attack of hydroxylamine.[1]

-

Step 1: React methyl acetoacetate with

-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.[1] -

Step 2: Treat the enaminone with hydroxylamine hydrochloride in ethanol.

-

Result: The nitrogen of hydroxylamine attacks the carbon attached to the dimethylamino group (C5 equivalent), forcing the oxygen to close on the carbonyl (C3 equivalent).[1]

Method B: Alkyne Cycloaddition (Click Chemistry) For 3,5-disubstituted systems where the 3-methyl is required:

Visualizations

Diagram: Synthetic Regiocontrol Logic

The following diagram illustrates the divergent pathways to 3-methyl vs. 5-methyl isomers.

Caption: Divergent synthetic pathways. Direct condensation favors the 5-methyl isomer, while enamine or nitrile oxide routes selectively yield the 3-methyl scaffold.[1]

Diagram: BET Bromodomain Binding Mode

This diagram visualizes the "Lock and Key" mechanism where the 3-methyl group is essential.[1]

Caption: Mechanistic basis of BET inhibition. The 3-methyl group occupies the acetyl-lysine pocket, while the ring nitrogen anchors the molecule via Hydrogen bonding.[1]

Experimental Protocol: General Synthesis of this compound-4-Carboxylic Acid

Objective: Synthesis of the core scaffold from ethyl acetoacetate with high regioselectivity.

-

Reagents: Ethyl acetoacetate (1.0 eq),

-Dimethylformamide dimethyl acetal (1.1 eq), Hydroxylamine hydrochloride (1.1 eq), Ethanol (Solvent). -

Enamine Formation:

-

Charge a reaction vessel with ethyl acetoacetate and DMF-DMA.[1]

-

Reflux for 2 hours. Monitor by TLC for disappearance of starting material.

-

Concentrate in vacuo to obtain the crude enaminone (red/orange oil).

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol.

-

Add Hydroxylamine hydrochloride.

-

Reflux for 1-2 hours.[1]

-

-

Workup:

-

Remove solvent under reduced pressure.

-

Partition residue between water and ethyl acetate.

-

Wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc.

-

Validation:

References

-

Regioselective Synthesis of Isoxazoles: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Royal Society of Chemistry.

-

BET Bromodomain Inhibition: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry (NIH).

-

GPR139 Agonists: Ultra-large virtual screening unveils potent agonists of the neuromodulatory orphan receptor GPR139. Nature Structural & Molecular Biology.

-

Scaffold Properties: this compound-4-carboxylic acid, 98% Chemical Properties.[1][5][6] Thermo Fisher Scientific.

-

Bioactivation Risks: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[7] Chemical Research in Toxicology.

Sources

- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of 5-methyl isoxazole-4-ethyl formate - Eureka | Patsnap [eureka.patsnap.com]

- 4. scielo.br [scielo.br]

- 5. 3-Methylisoxazol-4-carbonsäure, ≥ 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. This compound-4-carboxylic acid, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisoxazole and its Positional Isomers

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The substitution pattern on this heterocyclic system profoundly influences its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth analysis of the core physicochemical properties of 3-methylisoxazole and its positional isomers, 4-methylisoxazole and 5-methylisoxazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical experimental methodologies. We explore the nuances of acidity (pKa), lipophilicity (logP), solubility, and thermal properties, explaining how the seemingly minor shift of a single methyl group can impact these critical parameters. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these properties, grounding theoretical knowledge in practical application.

Introduction: The Significance of the Methylisoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making the isoxazole ring a versatile building block in drug design. It can act as a bioisosteric replacement for other functional groups, engage in hydrogen bonding via its nitrogen atom, and serve as a stable aromatic core.[1] A multitude of drugs, including the anti-inflammatory agent leflunomide and the antibiotic sulfamethoxazole, feature the isoxazole moiety, highlighting its therapeutic relevance.[1][2]

The simplest substituted isoxazoles, the methylisoxazoles, provide a fundamental system for understanding structure-property relationships. The position of the methyl group—an electron-donating substituent—on the isoxazole ring creates three distinct isomers: this compound, 4-methylisoxazole, and 5-methylisoxazole. Understanding the distinct physicochemical profile of each isomer is a critical first step in the rational design of more complex, biologically active molecules. This guide will dissect these differences, providing both the data and the experimental context needed for informed decision-making in a research and development setting.

Molecular Structure and Isomerism

The core structures of the three positional isomers of methylisoxazole are presented below. Each isomer shares the same molecular formula (C₄H₅NO) and molecular weight (83.09 g/mol ), but the spatial arrangement of the methyl group relative to the heteroatoms results in distinct electronic distributions and steric profiles.[3][4]

-

This compound: The methyl group is adjacent to the nitrogen atom.

-

4-Methylisoxazole: The methyl group is positioned on the carbon atom between the two heteroatoms.

-

5-Methylisoxazole: The methyl group is adjacent to the oxygen atom.[4]

Core Physicochemical Properties: A Comparative Analysis

A molecule's journey through the body is dictated by its physicochemical properties. Parameters such as pKa, logP, and solubility are not mere data points; they are predictors of absorption, distribution, metabolism, and excretion (ADME). In this section, we compare the key properties of the methylisoxazole isomers, discussing the underlying chemical principles that drive the observed differences.

It is a critical field insight to note that while extensive data exists for complex isoxazole derivatives, experimentally determined values for the parent methylisoxazole isomers are sparse in readily accessible literature. Therefore, this guide utilizes high-quality computed values where necessary, clearly indicating their theoretical nature.

Acidity and Basicity (pKa)

The pKa value is essential for predicting the ionization state of a drug at a given pH, which profoundly affects its solubility and ability to cross biological membranes.[5] For the methylisoxazole isomers, the relevant pKa pertains to the protonation of the sp²-hybridized nitrogen atom, meaning these molecules act as weak bases. The electron-donating nature of the methyl group is expected to increase the basicity (raise the pKa) of the nitrogen compared to unsubstituted isoxazole. The magnitude of this effect depends on the methyl group's position.

Lipophilicity (logP)

The partition coefficient (logP) is the measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and water. It is a cornerstone of drug design, quantifying a molecule's lipophilicity or hydrophobicity. A balanced logP is crucial for oral absorption and cell membrane permeability.[5]

The calculated logP (XLogP3) values provide a reliable estimate for comparing the isomers.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Computed logP (XLogP3) | Data Source |

| This compound | C₄H₅NO | 83.09 | 0.8 | PubChem[3] |

| 4-Methylisoxazole | C₄H₅NO | 83.09 | N/A | - |

| 5-Methylisoxazole | C₄H₅NO | 83.09 | 0.5 | PubChem[4] |

The data suggests that both 3- and 5-methylisoxazole are moderately lipophilic. The slightly lower logP of the 5-methyl isomer compared to the 3-methyl isomer may be attributed to subtle changes in the molecule's polarity and interaction with water, influenced by the proximity of the methyl group to the ring oxygen versus the nitrogen.

Aqueous Solubility

Solubility is a critical property that can be a major hurdle in drug development. It is fundamentally important for ensuring that a drug can be formulated effectively and achieve sufficient concentration at its site of action.[6] Two key types of solubility are measured:

-

Kinetic Solubility: A high-throughput measurement of how quickly a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer. It is used for early-stage screening.[7][8]

-

Thermodynamic Solubility: The true equilibrium solubility of a compound, measured from a saturated solution. It is a more time-consuming but definitive measurement used in later-stage development.[9][10]

Specific experimental solubility data for the parent methylisoxazoles is not available. However, based on their low molecular weight and computed logP values below 1.0, they are expected to have reasonable aqueous solubility. The presence of the nitrogen atom allows for hydrogen bonding with water, which aids dissolution.

Thermal Properties (Boiling Point)

Boiling points reflect the strength of intermolecular forces. For the methylisoxazole isomers, the primary forces are London dispersion forces and dipole-dipole interactions arising from the polar C-N, C-O, and N-O bonds within the ring. While specific, experimentally verified boiling points for all three isomers are difficult to consolidate from the literature, they are expected to be similar, with minor variations due to differences in their dipole moments.

Experimental Determination of Physicochemical Properties

Synthesizing accurate and reproducible data is the bedrock of scientific integrity. This section provides validated, step-by-step protocols for the experimental determination of pKa, logP, and solubility. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[11] It relies on monitoring pH changes as a titrant of known concentration is added to the sample solution.

Principle: The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the steepest portion of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

-

System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy.[12]

-

Titrant Preparation: Prepare standardized solutions of 0.1 M HCl (for titrating a base) and 0.1 M NaOH. Use freshly boiled, deionized water to minimize dissolved CO₂, which can interfere with the titration of bases.[11]

-

Sample Preparation: Accurately weigh a sufficient quantity of the methylisoxazole isomer to achieve a final concentration of approximately 1-10 mM. Dissolve it in a known volume of deionized water.

-

Causality: This concentration range is high enough to produce a clear inflection point in the titration curve but low enough to ensure complete dissolution.[11] If solubility is limited, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.

-

-

Titration: Place the sample vessel on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL). Allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope, which can be identified precisely by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The pKa is equal to the pH at the volume corresponding to 50% of the equivalence point volume.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for logP determination. It involves directly measuring the concentration of a solute in two immiscible liquid phases at equilibrium.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured, and the partition coefficient is calculated as P = [Organic] / [Aqueous].[13]

Caption: Workflow for logP determination via the shake-flask method.

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS, pH 7.4) with n-octanol by mixing them overnight and then separating the phases.

-

Causality: This step is critical to prevent volume changes during the experiment due to the mutual solubility of the two solvents, which would alter the final concentrations.

-

-

Sample Addition: Add the methylisoxazole isomer to a vessel containing known volumes of the pre-saturated n-octanol and water. The amount added should not exceed the solubility limit in either phase.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. This can take several hours.

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the isomer in each aliquot using a suitable analytical technique, such as HPLC-UV, creating a calibration curve for accurate quantification.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as log₁₀(P).

Protocol: Aqueous Solubility Measurement (Kinetic Method)

This high-throughput method is ideal for early discovery when compound availability is low. It measures the solubility of a compound precipitating out of an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. After a short incubation period, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is determined.[7]

Caption: Workflow for a 96-well plate-based kinetic solubility assay.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the methylisoxazole isomer in 100% DMSO.

-

Assay Plate Preparation: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well filter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the target concentration (e.g., 100 µM) and a low final percentage of DMSO.

-

Causality: Keeping the final DMSO concentration low (typically ≤2%) is crucial, as higher concentrations of the organic co-solvent can artificially inflate the measured solubility.[9]

-

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.[9]

-

Filtration: Place the filter plate on top of a collection plate and apply a vacuum or centrifuge to separate the soluble fraction (filtrate) from any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a sensitive method like LC-MS/MS, comparing the result against a calibration curve prepared by diluting the DMSO stock in a mixture of buffer and an organic solvent (e.g., acetonitrile) to prevent precipitation of the standards.[7] The resulting concentration is the kinetic solubility.

Conclusion

The physicochemical properties of the methylisoxazole isomers—this compound, 4-methylisoxazole, and 5-methylisoxazole—provide a foundational understanding of structure-property relationships within this vital heterocyclic class. While seemingly simple, the positional change of a single methyl group influences electronic distribution and molecular properties, leading to distinct profiles in lipophilicity and basicity. This guide has synthesized the available data, highlighting the moderate lipophilicity and expected aqueous solubility that make this scaffold an attractive starting point for drug design.

Of equal importance is the rigorous and validated experimental determination of these properties. The protocols detailed herein for measuring pKa, logP, and solubility represent industry-standard methodologies that provide the reliable, high-quality data necessary to advance drug discovery programs. By understanding both the properties themselves and the robust methods used to measure them, researchers can make more informed decisions, leading to the design of safer and more effective therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties of 4-Methylisoxazole-5-Carboxylic Acid for Synthesis. Available at: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem Compound Database. Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem Compound Database. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available at: [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. PubChem Compound Database. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H5NO | CID 96098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. You are being redirected... [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

1H and 13C NMR assignment for 3-Methylisoxazole

Application Note: Definitive Structural Assignment of 3-Methylisoxazole via 1H and 13C NMR Spectroscopy

Abstract

This protocol outlines the comprehensive nuclear magnetic resonance (NMR) characterization of This compound (CAS: 30842-90-1). Isoxazole regioisomers, particularly 3-methyl vs. 5-methyl derivatives, often present assignment challenges due to overlapping chemical shift ranges. This guide provides a self-validating methodology using 1D (

Introduction & Strategic Importance

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

In synthetic workflows, the cycloaddition of hydroxylamine to alkynones often yields a mixture of This compound and 5-methylisoxazole . Misassignment of these regioisomers can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies.

The Analytical Challenge:

-

Proton Similarity: Both isomers possess a methyl singlet and two aromatic protons with similar coupling constants (

Hz). -

Carbon Ambiguity: The chemical shifts of C-3 and C-5 often lie within a narrow window (155–170 ppm).

This protocol establishes a logic-gated assignment workflow to distinguish these isomers with 100% confidence.

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-

(CDCl -

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

-

Tube: High-precision 5 mm NMR tube (e.g., Wilmad 507-PP) to ensure optimal shimming.

Instrument Parameters (400 MHz or higher recommended)

-

Temperature: 298 K (25 °C).

-

Pulse Sequences:

- H (zg30): 30° pulse, 1 s relaxation delay (D1), 64k points.

- C (zgpg30): Power-gated proton decoupling, 2 s relaxation delay to allow quaternary carbon relaxation.

-

DEPT-135: To distinguish CH/CH

(positive) from CH -

gHMBCAD: Gradient-selected Heteronuclear Multiple Bond Correlation optimized for

Hz.

Results & Discussion: The Assignment Logic

H NMR Analysis

The proton spectrum of this compound in CDCl

-

H-5 (The Deshielded Doublet): Resonates downfield at ~8.35 ppm .

-

Mechanism:[1] Located adjacent to the ring oxygen, H-5 experiences significant inductive deshielding.

-

Multiplicity: Doublet (

) with a characteristic coupling constant

-

-

H-4 (The Shielded Doublet): Resonates upfield at ~6.25 ppm .

-

Mechanism:[1] Located at the

-position relative to the oxygen, it is more shielded. -

Multiplicity: Doublet (

), coupling to H-5.

-

-

Methyl Group (CH

): Resonates at ~2.30 ppm .-

Multiplicity: Appears as a singlet (

), though high-resolution scans may show fine allylic coupling to H-4.

-

C NMR Analysis

The carbon spectrum is critical for identifying the backbone.

-

C-4 (CH): ~103.8 ppm . High-field shift characteristic of the C-4 position in isoxazoles.

-

C-5 (CH): ~158.5 ppm . Deshielded by the adjacent oxygen.

-

C-3 (Quaternary): ~160.2 ppm .

-

Differentiation: C-3 and C-5 are chemically close. However, DEPT-135 will show C-5 as a positive peak (CH) and C-3 will be absent (Quaternary). This is the first checkpoint for validation.

-

-

Methyl Carbon: ~11.4 ppm .

2D NMR: The "Self-Validating" Evidence

To prove the methyl is at position 3 (and not 5), we rely on HMBC (Heteronuclear Multiple Bond Correlation).

-

The "Smoking Gun" Correlation:

-

The Methyl protons (~2.30 ppm) will show a strong 2-bond correlation (

) to the quaternary C-3 (~160 ppm). -

They will also show a weak 3-bond correlation (

) to C-4 (~103 ppm). -

Crucially: If the molecule were 5-methylisoxazole , the methyl protons would correlate to C-5 (a CH carbon, ~169 ppm in that isomer) and C-4 .

-

Observation: The methyl correlates to a quaternary carbon, proving it is attached to C-3.

-

Data Summary Table

| Position | Atom Type | Multiplicity ( | DEPT-135 Phase | HMBC Correlations (from Proton) | ||

| 3 | C (Quat) | — | — | 160.2 | Null | — |

| 3-Me | CH | 2.30 | 11.4 | Positive (+) | C-3 (strong), C-4 (weak) | |

| 4 | CH | 6.25 | 103.8 | Positive (+) | C-3, C-5 | |

| 5 | CH | 8.35 | 158.5 | Positive (+) | C-4, C-3 |

Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure and distinguishing it from its regioisomer.

Figure 1: Logic-gated workflow for the unambiguous NMR assignment of this compound.

Troubleshooting & Tips

-

Solvent Peaks: In CDCl

, the residual solvent peak appears at 7.26 ppm ( -

Water Content: Hygroscopic isoxazoles may contain water (~1.56 ppm in CDCl

). Dry the sample or use a distinct solvent (e.g., DMSO- -

Coupling Resolution: The

coupling (~1.7 Hz) is small. Ensure the magnet is well-shimmed. If the doublets appear as broad singlets, re-shim or apply a window function (Gaussian multiplication) during processing to enhance resolution.

References

-

Baumstark, A. L., et al. "Isoxazole Chemistry. 13C NMR Spectra of Isoxazoles." Journal of Heterocyclic Chemistry, vol. 17, no. 3, 1980, pp. 587-591.

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 2883 (Isoxazole derivatives).

-

Reich, H. J. "Structure Determination Using Spectroscopic Methods."[2] University of Wisconsin-Madison, Chemistry 605.[2]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, Wiley, 2005. (Standard text for coupling constants and shift prediction).

Sources

Application Note: Elucidating the Functional Group Landscape of 3-Methylisoxazole via Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction: The Significance of 3-Methylisoxazole and the Role of Vibrational Spectroscopy

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole ring system is a key structural motif in a variety of pharmacologically active agents, exhibiting antibacterial, anti-inflammatory, and anti-tumor properties.[1][2] The precise arrangement of functional groups within this molecule dictates its chemical reactivity and biological activity. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FTIR spectroscopy for the qualitative analysis of this compound, focusing on the identification and interpretation of its key functional groups.

Theoretical Framework: Vibrational Modes of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands, each corresponding to a specific molecular vibration. The frequency of these vibrations is determined by the masses of the atoms involved, the bond strength, and the overall molecular geometry. The vibrational modes of this compound can be broadly categorized into stretching and bending vibrations of its primary functional groups: the isoxazole ring, the methyl group, and the C-H bonds of the ring.

The isoxazole ring itself gives rise to a complex set of vibrations. The C=N and C=C stretching vibrations within the ring are expected to produce characteristic bands in the fingerprint region of the IR spectrum. Furthermore, the C-O-N linkage will have its own unique stretching and bending modes. The attached methyl group will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations. The aromatic C-H bonds on the isoxazole ring will also have distinct stretching and out-of-plane bending absorptions.

Data Presentation: Expected Vibrational Frequencies

The following table summarizes the expected vibrational modes for this compound and their corresponding approximate wavenumber ranges based on data from related isoxazole compounds and general IR correlation tables.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isoxazole Ring C-H | C-H Stretch | 3100 - 3000 | Medium |

| Methyl Group (CH₃) | Asymmetric C-H Stretch | 2960 - 2925 | Medium to Strong |

| Methyl Group (CH₃) | Symmetric C-H Stretch | 2870 - 2850 | Medium |

| Isoxazole Ring | C=N Stretch | 1650 - 1550 | Medium to Strong |

| Isoxazole Ring | C=C Stretch | 1600 - 1475 | Medium to Strong |

| Methyl Group (CH₃) | Asymmetric C-H Bend | 1470 - 1435 | Medium |

| Methyl Group (CH₃) | Symmetric C-H Bend | 1380 - 1365 | Medium |

| Isoxazole Ring | Ring Breathing/Stretching | 1400 - 1000 | Medium to Strong |

| Isoxazole Ring C-O | C-O Stretch | 1250 - 1020 | Strong |

| Isoxazole Ring C-H | Out-of-Plane C-H Bend | 900 - 675 | Strong |

Experimental Protocol: FTIR Analysis of Liquid this compound

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of this compound, which is a liquid at room temperature. The transmission method using salt plates is a common and effective technique for liquid samples.[4]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows

-

Pasteur pipette

-

This compound sample

-

Volatile solvent for cleaning (e.g., dichloromethane or isopropanol)

-

Lens tissue

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Spectral Acquisition:

-

Place the assembled salt plates into the sample holder in the FTIR spectrometer's sample compartment.

-

Acquire the FTIR spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Compare the observed peak positions with the expected frequencies in the table above and with reference spectra to confirm the identity and purity of the sample.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a volatile solvent and lens tissue.[4] Store the plates in a desiccator to prevent damage from moisture.

-

Visualization: FTIR Analysis Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-Methylisoxazole

Abstract

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methylisoxazole. Due to the limited availability of published spectra for this specific compound, this note synthesizes established fragmentation principles for isoxazole and related heterocyclic compounds to propose a theoretical fragmentation pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering insights into the expected mass spectral behavior of this compound and a foundational protocol for its experimental verification.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group. The isoxazole motif is a critical pharmacophore in numerous pharmaceutical agents, valued for its role in modulating biological activity and metabolic stability. A thorough understanding of its mass spectrometric behavior is paramount for its identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes. Electron ionization mass spectrometry (EI-MS) is a powerful tool for structural elucidation of such volatile, small molecules, providing a reproducible fragmentation pattern that serves as a chemical fingerprint.

Theoretical Fragmentation Pattern of this compound

The fragmentation of isoxazole derivatives under electron ionization is primarily dictated by the inherent instability of the N-O bond, which is the weakest bond in the ring system. The subsequent fragmentation cascade involves a series of rearrangements and bond cleavages, influenced by the position of substituents. For this compound (C₄H₅NO, Molecular Weight: 83.04 g/mol ), the following fragmentation pathways are proposed based on the analysis of related structures.[1]

Upon electron impact, the this compound molecule will lose an electron to form the molecular ion [M]•+ at m/z 83. The subsequent fragmentation is expected to proceed through several key pathways:

-

Initial Ring Cleavage: The primary fragmentation event is anticipated to be the cleavage of the weak N-O bond, leading to a vinyl-substituted nitrile oxide radical cation or a related open-chain intermediate.

-

Loss of Acetonitrile (CH₃CN): A common fragmentation pathway for isoxazoles with a methyl group at the 3-position is the rearrangement and subsequent loss of a neutral acetonitrile molecule. This would result in a fragment ion at m/z 42.

-

Loss of Carbon Monoxide (CO): Competitive with the loss of acetonitrile, the expulsion of a carbon monoxide molecule is another characteristic fragmentation of isoxazole rings.[1] This would lead to a fragment ion at m/z 55.

-